REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([O:11][CH2:12][CH3:13])[c:9]1[OH:10].[N+:14](=[O:15])([O-:16])[c:17]1[c:18]([CH2:19][Br:20])[cH:21][cH:22][cH:23][cH:24]1>>[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([O:11][CH2:12][CH3:13])[c:9]1[O:10][CH2:19][c:18]1[c:17]([N+:14](=[O:15])[O-:16])[cH:24][cH:23][cH:22][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(C=O)cc(Br)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1CBr
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Name
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Type
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product
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Smiles
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CCOc1cc(C=O)cc(Br)c1OCc1ccccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |